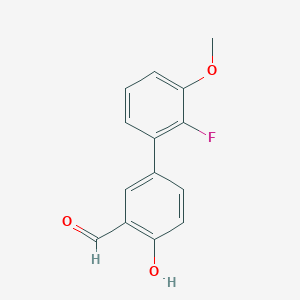

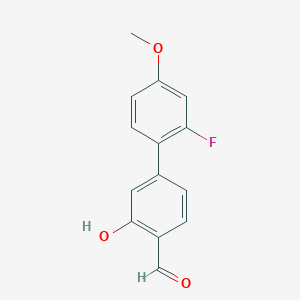

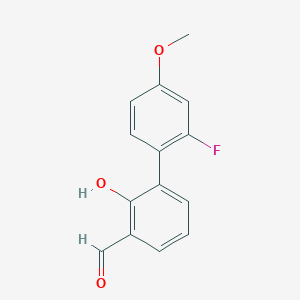

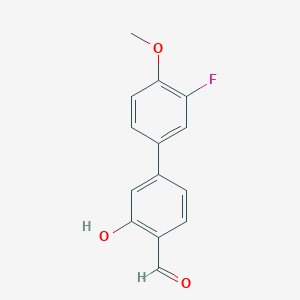

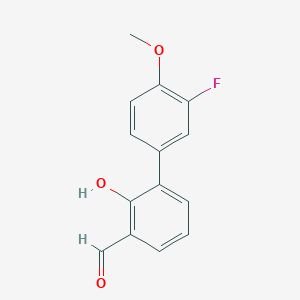

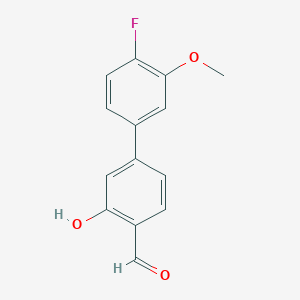

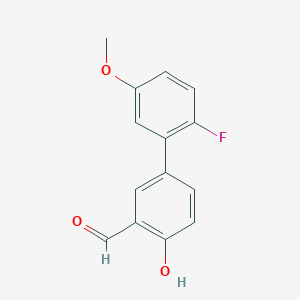

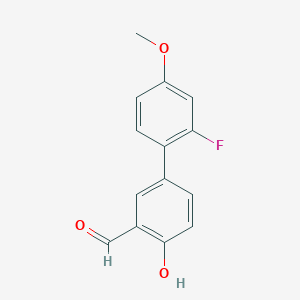

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%

Overview

Description

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% (4-FMPF) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of 2-formylphenol, which has been used in various scientific fields due to its strong acidic properties. 4-FMPF is a white powder with a molecular weight of 212.2 g/mol and a melting point of 156-158 °C. It is soluble in organic solvents and has a low toxicity, making it a promising compound for scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% involves the conversion of 2-hydroxy-4-(2-fluoro-4-methoxyphenyl)benzaldehyde to the desired product through a series of reactions.

Starting Materials

2-hydroxy-4-(2-fluoro-4-methoxyphenyl)benzaldehyde, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction

Step 1: Reduction of 2-hydroxy-4-(2-fluoro-4-methoxyphenyl)benzaldehyde with sodium borohydride in methanol to yield 2-hydroxy-4-(2-fluoro-4-methoxyphenyl)benzyl alcohol, Step 2: Oxidation of 2-hydroxy-4-(2-fluoro-4-methoxyphenyl)benzyl alcohol with acetic acid and sodium chlorite to yield 2-hydroxy-4-(2-fluoro-4-methoxyphenyl)benzaldehyde, Step 3: Conversion of 2-hydroxy-4-(2-fluoro-4-methoxyphenyl)benzaldehyde to 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol with hydrochloric acid and sodium hydroxide in ethyl acetate and water mixture

Mechanism Of Action

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% is able to interact with various cellular components, such as proteins, DNA, and RNA. It has been shown to bind to DNA and RNA strands, which can lead to the inhibition of gene expression and cell death. Additionally, it has been shown to interact with proteins, which can lead to altered protein function and disruption of cellular processes.

Biochemical And Physiological Effects

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which can lead to altered cellular function. Additionally, it has been shown to affect the expression of genes and proteins, which can lead to changes in cell signaling pathways and gene expression.

Advantages And Limitations For Lab Experiments

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% is a promising compound for use in scientific research due to its low toxicity, solubility in organic solvents, and ability to pass through cell membranes. However, it has some limitations, such as its instability in aqueous solutions and its potential to cause cell death. Additionally, the synthesis of 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% requires the use of an acid catalyst, which can be difficult to obtain and handle.

Future Directions

There are many potential future directions for the study of 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%. These include further research into its potential applications in drug delivery systems, its effects on gene expression, and its ability to interact with proteins. Additionally, further research into its stability in aqueous solutions and its potential to cause cell death is needed. Additionally, further research into its potential use as a fluorescent dye for the detection of proteins and DNA is needed. Finally, further research into its potential use in the synthesis of other compounds is needed.

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of various compounds, such as 2-fluoro-4-methoxybenzoic acid and 4-fluoro-2-methoxybenzoic acid. It has also been used as a fluorescent dye for the detection of proteins and DNA. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in drug delivery systems, as it is able to pass through cell membranes and target specific cells.

properties

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-3-4-12(13(15)7-11)9-2-5-14(17)10(6-9)8-16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCQBCNOHSTCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685170 | |

| Record name | 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol | |

CAS RN |

1111129-20-4 | |

| Record name | 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.